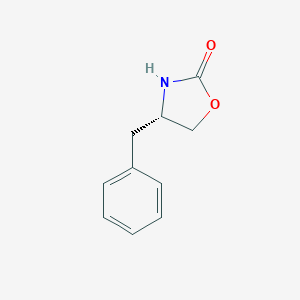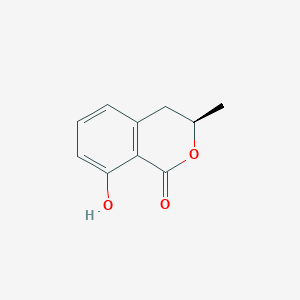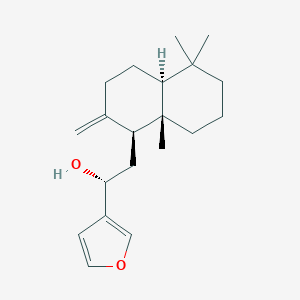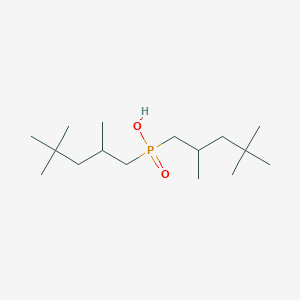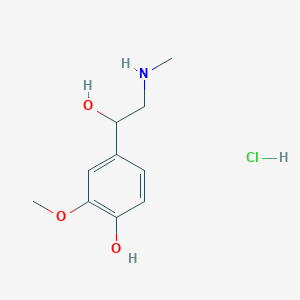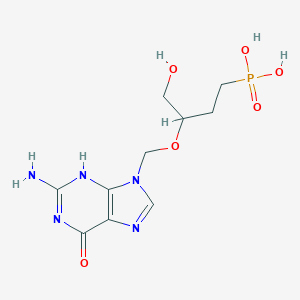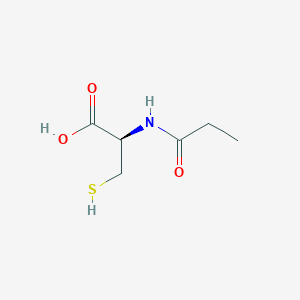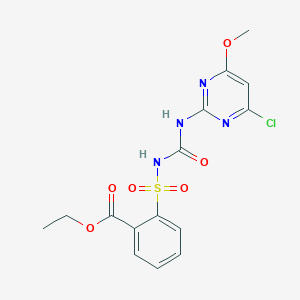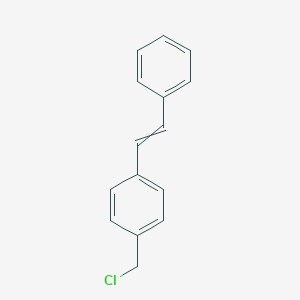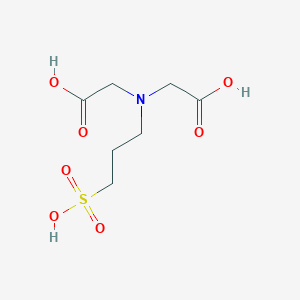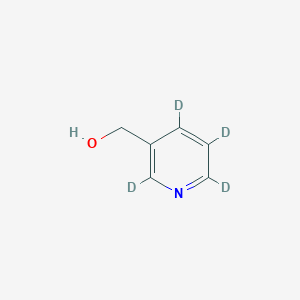
3-Pyridine-methanol-d4
Overview
Description
3-Pyridine-methanol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H3D4NO, and it has a molecular weight of 113.15. This compound is often used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
3-Pyridine-methanol, also known as 3-Pyridyl carbinol, is an aromatic primary alcohol . It is a key moiety of many bio-active and industrially important compounds . .
Mode of Action
It is known that 3-pyridine-methanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . This suggests that it may interact with its targets through oxidation processes.
Biochemical Pathways
3-Pyridine-methanol is a component of vitamin B3 and is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). Therefore, it can be inferred that 3-Pyridine-methanol-d4 may affect the biochemical pathways involving these cofactors.
Pharmacokinetics
The solubility of 3-pyridine-methanol in water suggests that it may have good bioavailability.
Result of Action
3-pyridine-methanol is used in the synthesis of histone deacetylase inhibitors . It can also be used to prepare (phenyl)(cyanopyrazinyl)urea derivatives as possible kinase-1 (Chk1) inhibitors . These suggest that it may have antineoplastic effects and could be used in the treatment of cancer.
Action Environment
It is known that 3-pyridine-methanol should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
Biochemical Analysis
Biochemical Properties
3-Pyridine-methanol-d4 is an aromatic primary alcohol and is the key moiety of many bio-active and industrially important compounds . It can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid
Cellular Effects
Pyridine derivatives have been shown to exhibit antimicrobial properties , suggesting that this compound may also interact with cellular processes in a similar manner.
Molecular Mechanism
It is known that pyridine derivatives can coordinate to metal ions , suggesting that this compound may also interact with biomolecules through similar binding interactions.
Temporal Effects in Laboratory Settings
It is known to be soluble in chloroform , suggesting that it may be stable in certain laboratory conditions.
Metabolic Pathways
Pyrimidine metabolism, which involves structurally similar pyridine compounds, is a well-studied pathway .
Transport and Distribution
It is known to be soluble in chloroform , suggesting that it may be able to cross cell membranes.
Subcellular Localization
Given its solubility in chloroform , it may be able to localize to lipid-rich areas of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-methanol-d4 typically involves the deuteration of 3-Pyridine-methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 3-Pyridine-methanol with deuterated water (D2O) in the presence of a catalyst can lead to the formation of this compound.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes use deuterated solvents and reagents to achieve high levels of deuterium incorporation. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridine-methanol-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound to 3-Pyridine-carboxaldehyde-d4 using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 3-Pyridine-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-Pyridine-carboxaldehyde-d4.
Reduction: 3-Pyridine-methanol.
Substitution: Substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Pyridine-methanol-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Proteomics Research: It is used in the study of protein structures and interactions.
Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.
Chemical Synthesis: It serves as a building block in the synthesis of more complex deuterated compounds
Comparison with Similar Compounds
3-Pyridine-methanol: The non-deuterated version of 3-Pyridine-methanol-d4.
2-Pyridine-methanol: A positional isomer with the hydroxyl group at the second position.
4-Pyridine-methanol: Another positional isomer with the hydroxyl group at the fourth position.
3-Pyridine-carboxaldehyde: An oxidized form of 3-Pyridine-methanol.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms result in less interference in NMR spectra, allowing for more accurate and detailed analysis compared to non-deuterated analogs .
Properties
IUPAC Name |
(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442959 | |
| Record name | 3-Pyridine-methanol-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258854-74-9 | |
| Record name | 3-Pyridine-methanol-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


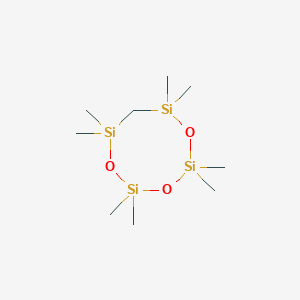

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
